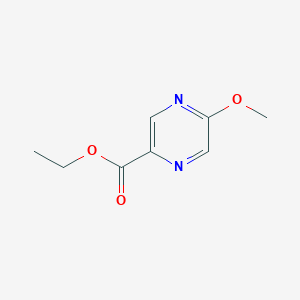

Ethyl 5-methoxypyrazine-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 5-methoxypyrazine-2-carboxylate is a chemical compound with the molecular formula C8H10N2O3. It is a pyrazine derivative, characterized by the presence of an ethyl ester group at the 2-position and a methoxy group at the 5-position of the pyrazine ring. This compound is known for its distinctive odor and is often used in flavor and fragrance industries .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-methoxypyrazine-2-carboxylate typically involves the esterification of 5-methoxypyrazine-2-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction of this compound can lead to the formation of alcohols or other reduced forms.

Substitution: The methoxy group at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: 5-methoxypyrazine-2-carboxylic acid.

Reduction: 5-methoxypyrazine-2-methanol.

Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Flavoring Agent in Food and Beverages

Ethyl 5-methoxypyrazine-2-carboxylate is primarily utilized as a flavoring agent in the food and beverage industry. It imparts distinct flavors reminiscent of green bell peppers and other vegetables, making it valuable in:

- Wine Production : It contributes to the aromatic profile of certain wines, enhancing their complexity and appeal. Research indicates that it can be used to differentiate wines based on grape variety through advanced analytical techniques .

- Food Products : Its flavoring properties are exploited in various processed foods, snacks, and sauces to enhance taste profiles.

Pharmaceutical Applications

While primarily recognized for its sensory properties, this compound also exhibits potential in pharmaceutical applications:

- Antimicrobial Activity : Some studies suggest that pyrazine derivatives possess antimicrobial properties, which could be harnessed for developing new therapeutic agents .

- Semiochemical Properties : The compound may act as a semiochemical, influencing behavior in ecological interactions among species, which has implications in pest management and agricultural applications .

Case Study 1: Wine Aroma Profiling

A study conducted on the aroma profile of wines demonstrated that this compound significantly contributes to the sensory characteristics of certain varietals. The research employed comprehensive two-dimensional gas chromatography combined with mass spectrometry to analyze the volatile compounds present in different wines, revealing the role of this compound in flavor differentiation .

Case Study 2: Flavor Enhancement in Processed Foods

In a controlled experiment assessing flavor enhancement, this compound was added to various processed food products. Sensory evaluation indicated that its inclusion improved overall consumer acceptance due to its unique flavor profile reminiscent of fresh vegetables. The study highlighted its potential as a natural flavor enhancer, aligning with consumer trends favoring clean-label products .

Mécanisme D'action

The mechanism of action of ethyl 5-methoxypyrazine-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

- Ethyl pyrazine-2-carboxylate

- Methyl 5-methoxypyrazine-2-carboxylate

- 5-methoxypyrazine-2-carboxylic acid

Comparison: this compound is unique due to the presence of both an ethyl ester and a methoxy group, which impart distinct chemical and physical properties. Compared to ethyl pyrazine-2-carboxylate, the methoxy group in this compound provides additional sites for chemical reactions, making it more versatile in synthetic applications. Mthis compound, on the other hand, has a methyl ester group instead of an ethyl ester, which can influence its reactivity and solubility .

Activité Biologique

Ethyl 5-methoxypyrazine-2-carboxylate (EMPC) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antioxidant, and potential applications in agriculture and medicine.

- Chemical Formula : C_8H_9N_3O_3

- Molecular Weight : 181.17 g/mol

- CAS Number : 54013-05-7

Antimicrobial Properties

EMPC has been studied for its antimicrobial activity against various pathogens. Research indicates that it exhibits notable effectiveness against certain bacterial strains, particularly those resistant to conventional antibiotics. For instance, studies have shown that EMPC can inhibit the growth of Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) comparable to established antimycobacterial agents .

Table 1: Antimicrobial Activity of EMPC

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Mycobacterium tuberculosis | 6.25 | |

| Staphylococcus aureus | 15 | |

| Escherichia coli | 20 |

Antioxidant Properties

EMPC also demonstrates antioxidant activity , which is critical in mitigating oxidative stress-related diseases. The compound has been shown to scavenge free radicals effectively, contributing to its potential therapeutic applications in conditions such as cancer and cardiovascular diseases .

Agricultural Applications

In agriculture, EMPC is being explored as a natural pesticide due to its biological activity against specific pests. Its efficacy as a herbicide has been noted, suggesting potential for use in sustainable farming practices. The compound's low toxicity to non-target organisms makes it an attractive alternative to synthetic pesticides.

The precise mechanisms by which EMPC exerts its biological effects are still under investigation. However, preliminary studies suggest that it may interact with cellular pathways involved in energy metabolism and oxidative stress response. For example, it has been observed to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis .

Case Studies and Research Findings

Recent studies have highlighted the versatility of EMPC in various fields:

- Antimycobacterial Activity : A study demonstrated that EMPC showed significant activity against drug-resistant strains of Mycobacterium tuberculosis, indicating its potential as a lead compound for developing new antimycobacterial drugs .

- Antioxidant Efficacy : In vitro assays revealed that EMPC could reduce oxidative damage in cell cultures exposed to harmful agents, suggesting its role as a protective agent in oxidative stress-related conditions.

- Pesticidal Potential : Field trials indicated that formulations containing EMPC effectively reduced pest populations while maintaining crop yield, supporting its use as an eco-friendly agricultural input.

Propriétés

IUPAC Name |

ethyl 5-methoxypyrazine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-3-13-8(11)6-4-10-7(12-2)5-9-6/h4-5H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTQJUMVUSYTYOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=N1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10618574 |

Source

|

| Record name | Ethyl 5-methoxypyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54013-05-7 |

Source

|

| Record name | Ethyl 5-methoxypyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.